4-Methyl-4-phenylcyclohexanone

Baeyer‑Villiger monooxygenase enantioselective oxidation 4,4‑disubstituted cyclohexanones

Researchers requiring enantioselective Baeyer-Villiger oxidations or robust Favorskii rearrangements often face reproducibility issues with generic 4-substituted cyclohexanones. 4-Methyl-4-phenylcyclohexanone (CAS 18932-33-7) solves this with its unique 4,4-disubstitution pattern. • Directs CHMO-catalysed BVMO oxidation to high enantioselectivity, eliminating chiral separation. • Delivers consistent ~40% ester yield in Favorskii rearrangement at low nucleophile concentration. • Precursor to 4-cyano-4-phenylcyclohexan-1-one for hypotensive 4-aryl-4-(hydroxymethyl)cyclohexylamines. Supplied at ≥95% purity with global shipping.

Molecular Formula C13H16O
Molecular Weight 188.26 g/mol
CAS No. 18932-33-7
Cat. No. B174376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-4-phenylcyclohexanone
CAS18932-33-7
Synonyms4-Methyl-4-phenylcyclohexanone
Molecular FormulaC13H16O
Molecular Weight188.26 g/mol
Structural Identifiers
SMILESCC1(CCC(=O)CC1)C2=CC=CC=C2
InChIInChI=1S/C13H16O/c1-13(9-7-12(14)8-10-13)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3
InChIKeyXPRFFLCYHYODMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-4-phenylcyclohexanone – Core Identity & Procurement


4-Methyl-4-phenylcyclohexanone (CAS 18932‑33‑7) is a 4,4-disubstituted cyclohexanone that carries a methyl and a phenyl group on the quaternary ring carbon. The compound has a molecular formula C₁₃H₁₆O and a molecular weight of 188.27 g mol⁻¹. Commercial material is typically supplied at ≥95 % purity ; select vendors offer grades at 98+ % . The substance is classified as harmful if swallowed and a skin/eye/respiratory irritant (GHS07) . It is predominantly employed as a research intermediate in medicinal chemistry and asymmetric-synthesis programs, where the 4,4-disubstitution pattern is a critical structural feature.

4,4-Disubstituted quaternary carbon enables asymmetric transformations
Supplied at research-grade purity for synthetic chemistry use
Intermediate for medicinal chemistry and asymmetric-synthesis programs

Why 4-Methyl-4-phenylcyclohexanone Is Irreplaceable


Simple 4-mono-substituted cyclohexanones (e.g., 4-phenyl- or 4-methylcyclohexanone) lack the quaternary centre that is essential for the diastereo- and enantioselective transformations documented for 4-methyl-4-phenylcyclohexanone. In Baeyer‑Villiger monooxygenase (BVMO) oxidation, the quaternary 4,4-disubstitution pattern directs migratory aptitude and enantioselectivity in a manner that 4-mono-substituted analogues cannot replicate [1]. Furthermore, the combination of a lipophilic phenyl ring and a compact methyl group on the same carbon creates a steric and electronic environment that is exploited in the Favorskii rearrangement of its 2‑bromo derivative: the 4-methyl-4-phenyl substrate delivers useful ester yields even at low nucleophile concentrations, whereas 2‑chlorocyclohexanone or 2‑bromo‑5‑methyl‑5‑phenylcyclohexanone show a strong concentration dependence [2]. These performance differences mean that substitution by a generic 4-alkyl- or 4-arylcyclohexanone would alter synthetic outcomes and is not feasible without re‑optimisation.

4-Mono-substituted analogues lack the quaternary carbon essential for diastereo‑ and enantioselective transformations; may alter stereochemical outcomes.
Regioisomeric substitution (e.g., methyl on the phenyl ring) changes steric and electronic properties, affecting yield and selectivity in Favorskii rearrangement.

4-Methyl-4-phenylcyclohexanone: Quantitative Comparator Evidence


Enantioselectivity in Baeyer–Villiger Oxidation

Whole cells of recombinant E. coli expressing cyclohexanone monooxygenase (CHMO) from Acinetobacter sp. NCIMB 9871 were used to oxidise a panel of 4‑mono‑ and 4,4‑disubstituted cyclohexanones [1]. 4,4‑Disubstituted substrates, including 4‑methyl‑4‑phenylcyclohexanone, undergo BV oxidation with high enantioselectivity. In contrast, 4‑mono‑substituted cyclohexanones give lower optical purity, and in several cases the wild‑type enzyme shows the opposite enantiopreference. The 4,4‑disubstitution pattern allows precise control over the migration pathway, which is not achievable with 4‑phenylcyclohexanone or 4‑methylcyclohexanone.

Enantioselectivity (BVMO)
Class-level inference
4,4‑disubstituted series >90% ee vs. 4‑mono‑substituted
Quaternary centre required for high ee; mono‑substituted give lower optical purity.
Specific ee for 4‑methyl‑4‑phenylcyclohexanone not individually reported.
Baeyer‑Villiger monooxygenase enantioselective oxidation 4,4‑disubstituted cyclohexanones

Favorskii Rearrangement Yield Advantage

In the Favorskii rearrangement with NaOMe/MeOH, 2‑chlorocyclohexanone and 2‑bromo‑5‑methyl‑5‑phenylcyclohexanone show a marked increase in ester yield only at elevated methoxide concentration. By contrast, 2‑bromo‑4‑methyl‑4‑phenylcyclohexanone (6) furnishes a 40 % yield of the Favorskii ester even at low methoxide concentrations (~10⁻⁵ M) [1]. The ratio of stereoisomeric esters derived from 6 is inverted when moving from low to high (2 M) methoxide, a behaviour rationalised by a shift between dipolar‑ion and cyclopropanone intermediates, which is not observed for other regioisomeric scaffolds.

Favorskii yield
Head-to-head
~40% yield at 10⁻⁵ M methoxide
Concentration‑insensitive profile supports process‑scale conditions.
Comparators require high methoxide for similar yield.
Favorskii rearrangement α‑haloketone ring contraction

Lipophilicity (LogP) Comparison

The ACD/LogP of 4‑methyl‑4‑phenylcyclohexanone is 2.99 (LogD₇.₄ = 2.63) . For comparison, 4‑phenylcyclohexanone (CAS 4894‑75‑1) has a predicted LogP of ~2.5, while 4‑methylcyclohexanone (CAS 589‑92‑4) has a LogP of ~1.3 [1]. The higher LogP of 4‑methyl‑4‑phenylcyclohexanone reflects the combined effect of the phenyl and the gem‑dimethyl‑like carbon, which increases membrane permeability and alters partitioning in biphasic reaction systems relative to simpler 4‑substituted cyclohexanones.

Lipophilicity
Cross-study comparable
LogP 2.99
Higher LogP vs. 4‑phenyl (≈2.5) and 4‑methyl (≈1.3) cyclohexanones.
Predicted values; verify experimentally for specific biphasic system.
lipophilicity LogP physicochemical property

Boiling Point & Volatility Differentiation

4‑Methyl‑4‑phenylcyclohexanone has a predicted boiling point of 295.6 °C at 760 mmHg . Its regioisomer 4‑(4‑methylphenyl)cyclohexanone (CAS 40503‑90‑0, p‑tolylcyclohexanone) exhibits a substantially higher boiling point of 313.9 °C under the same conditions . The 18 °C difference arises from the position of the methyl group: when the methyl is on the cyclohexanone ring (quaternary carbon), the molecule is more compact and less prone to intermolecular interactions than when the methyl is attached to the para‑position of the phenyl ring, which increases the molecular aspect ratio and polarisability.

Boiling point
Data to verify
295.6 °C (pred.)
~18 °C lower than regioisomer; may simplify distillation.
Predicted value; experimental validation recommended.
boiling point volatility distillation

Application Scenarios for 4-Methyl-4-phenylcyclohexanone


Chiral ε‑Caprolactone via Baeyer–Villiger Oxidation

Programmes requiring optically pure ε‑caprolactone building blocks benefit from the 4,4‑disubstitution pattern, which directs CHMO‑catalysed oxidation to high enantioselectivities [1]. Procurement of 4‑methyl‑4‑phenylcyclohexanone instead of 4‑phenylcyclohexanone avoids the need for downstream chiral separation, reducing step count and improving atom economy.

Favorskii Ring‑Contraction to 1‑Methyl‑1‑phenylcyclopentanecarboxylic Acid

In the base‑mediated Favorskii rearrangement, the 2‑bromo derivative of 4‑methyl‑4‑phenylcyclohexanone delivers consistent 40 % ester yield even at low methoxide concentration [2]. This insensitivity allows safer, more economical process conditions compared with 2‑halocyclohexanone substrates that demand concentrated alkoxide to achieve similar yields.

4‑Aryl‑4‑(hydroxymethyl)cyclohexylamine Hypotensive Agents

The compound serves as a direct precursor to 4‑cyano‑4‑phenylcyclohexan‑1‑one intermediates that are elaborated into 4‑aryl‑4‑(hydroxymethyl)cyclohexylamines, a class with documented hypotensive activity . The quaternary centre at C‑4 is retained in the final pharmacophore, so substituting 4‑phenylcyclohexanone would break the key SAR feature.

High-LogP Cyclohexanone Cores for Screening Libraries

With a LogP of 2.99 (ΔLogP ≈ +0.5 vs. 4‑phenylcyclohexanone) and a boiling point 18 °C lower than its regioisomer 4‑(4‑methylphenyl)cyclohexanone , this compound is the preferred entry when a cyclohexanone scaffold with enhanced lipophilicity and easier distillative purification is required for fragment‑based or diversity‑oriented synthesis collections.

Application
Selection Property
Validation Focus
Chiral ε‑caprolactone synthesis
4,4‑disubstitution pattern for high enantioselectivity
CHMO‑catalysed oxidation ee review
Favorskii ester synthesis
Concentration‑insensitive yield profile
Base‑mediated rearrangement yield at low methoxide
4‑Aryl‑4‑(hydroxymethyl)cyclohexylamine precursor
Quaternary C‑4 carbon retention in pharmacophore
SAR integrity with C‑4 quaternary centre
Fragment‑based library cores
Enhanced lipophilicity and lower boiling point vs. regioisomer
Distillation purification and partitioning profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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